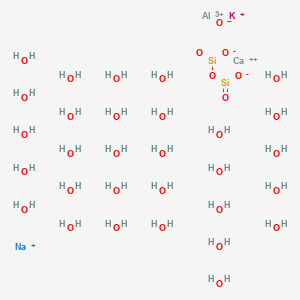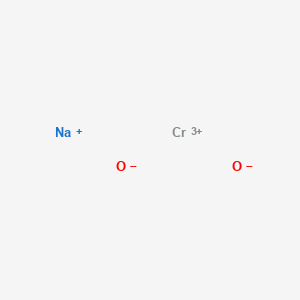
Nickel(III) hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(III) hydroxide is a chemical compound with the formula Ni(OH)3. It is a greenish-blue powder that is insoluble in water and most organic solvents. Nickel(III) hydroxide has been studied extensively due to its potential applications in various fields, including catalysis, energy storage, and environmental remediation.
Wirkmechanismus
The mechanism of action of nickel(III) hydroxide is not fully understood. However, it is believed that nickel(III) hydroxide acts as a Lewis acid, which can coordinate with electron-rich substrates and facilitate chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of nickel(III) hydroxide. However, studies have shown that exposure to high levels of nickel(III) hydroxide can cause respiratory and skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using nickel(III) hydroxide in lab experiments include its low cost, high stability, and potential applications in various fields of scientific research. However, the limitations of using nickel(III) hydroxide include its insolubility in water and most organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on nickel(III) hydroxide. One potential area of research is the development of new synthesis methods that can produce high-quality nickel(III) hydroxide with improved properties. Another area of research is the investigation of the potential applications of nickel(III) hydroxide in environmental remediation, such as the removal of heavy metals from contaminated soil and water. Additionally, further research is needed to fully understand the mechanism of action of nickel(III) hydroxide and its potential applications in catalysis and energy storage.
Synthesemethoden
Nickel(III) hydroxide can be synthesized using several methods, including precipitation, hydrothermal synthesis, and electrochemical deposition. The most common method of synthesis is precipitation, which involves the reaction of nickel salts with a strong base such as sodium hydroxide or potassium hydroxide. The resulting precipitate is then washed and dried to obtain pure nickel(III) hydroxide.
Wissenschaftliche Forschungsanwendungen
Nickel(III) hydroxide has been extensively studied for its potential applications in various fields of scientific research. In the field of catalysis, nickel(III) hydroxide has shown promising results as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In the field of energy storage, nickel(III) hydroxide has been studied as a potential electrode material for alkaline batteries. The high specific capacity and low cost of nickel(III) hydroxide make it an attractive candidate for use in rechargeable batteries.
Eigenschaften
CAS-Nummer |
12125-56-3 |
|---|---|
Produktname |
Nickel(III) hydroxide |
Molekularformel |
H6NiO3 |
Molekulargewicht |
112.739 g/mol |
IUPAC-Name |
nickel;trihydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2 |
InChI-Schlüssel |
UMTMDKJVZSXFNJ-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ni] |
Kanonische SMILES |
O.O.O.[Ni] |
Andere CAS-Nummern |
12125-56-3 |
Verwandte CAS-Nummern |
12054-48-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)




![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)

